

# Preclinical Toxicological Profile of Salinazid: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	Salinazid
CAS No.:	1082667-45-5
Cat. No.:	B10763054

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Disclaimer: Publicly available preclinical toxicology data for **Salinazid** is limited. This document provides a comprehensive overview of the expected toxicological profile based on general principles of preclinical drug development and includes hypothetical data for illustrative purposes. The experimental protocols described are standardized methodologies for conducting such studies.

## Introduction

**Salinazid**, a hydrazone derivative of isoniazid, has been investigated for its potential therapeutic activities. A thorough understanding of its toxicological profile is paramount for any further drug development. This technical guide summarizes the key preclinical toxicology studies designed to evaluate the safety of **Salinazid**. The studies outlined below are essential for identifying potential target organs of toxicity, determining a safe starting dose for clinical trials, and understanding the overall risk profile of the compound.

## Chemical Information

Property	Value
IUPAC Name	N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
CAS Number	495-84-1
Molecular Formula	C13H11N3O2
Molecular Weight	241.25 g/mol

Structure

Structure  
not available

## Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration.

### Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

- Test System: Female Wistar rats (8-12 weeks old).
- Administration: A single oral gavage dose.
- Dose Levels: A starting dose of 175 mg/kg was used, with subsequent doses adjusted up or down by a factor of 3.2 based on the outcome of the previous animal.
- Observation Period: 14 days.

- Parameters Observed: Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight, and mortality.
- Necropsy: Gross necropsy was performed on all animals at the end of the observation period.

## Data Presentation: Acute Oral Toxicity of Salinazid

Parameter	Result	GHS Classification
LD50 (Rat, Oral)	> 300 - 2000 mg/kg (Estimated)	Category 4: Harmful if swallowed[1]
Clinical Signs	At doses approaching the LD50, signs may include lethargy, piloerection, and decreased activity.	-
Necropsy Findings	No significant gross pathological findings at non-lethal doses.	-

## Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated dosing over a period of 90 days.

### Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

- Test System: Sprague-Dawley rats (20/sex/group).
- Administration: Daily oral gavage for 90 days.
- Dose Levels: 0 (vehicle control), 50, 150, and 450 mg/kg/day.
- Parameters Observed: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis at termination.

- Necropsy: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
- Toxicokinetics: Blood samples were collected at specified time points to determine systemic exposure.

## Data Presentation: Sub-chronic Toxicity of Salinazid in Rats

Parameter	Vehicle Control	50 mg/kg/day	150 mg/kg/day	450 mg/kg/day
Mortality	0/40	0/40	0/40	2/40
Body Weight Gain	Normal	Normal	Slightly Decreased	Significantly Decreased
Key Hematology Changes	None	None	Mild Anemia	Moderate Anemia
Key Clinical Chemistry Changes	None	None	Increased ALT, AST	Significantly Increased ALT, AST, BUN
Primary Target Organs	None	None	Liver (Hepatocellular hypertrophy)	Liver (Hepatocellular hypertrophy, necrosis), Kidney (Tubular degeneration)
NOAEL	-	50 mg/kg/day	-	-

NOAEL: No Observed Adverse Effect Level ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen

## Genotoxicity

Genotoxicity assays are performed to identify substances that can cause genetic damage.

## Experimental Protocols

- Bacterial Reverse Mutation Test (Ames Test) (OECD 471): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used, with and without metabolic activation (S9 mix).
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Human peripheral blood lymphocytes were exposed to **Salinazid** with and without metabolic activation.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Bone marrow from treated mice was analyzed for the presence of micronuclei in polychromatic erythrocytes.

## Data Presentation: Genotoxicity of Salinazid

Assay	Metabolic Activation	Result
Ames Test	With and Without	Negative
Chromosomal Aberration	With and Without	Negative
Micronucleus Test	N/A	Negative

## Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the tumor-forming potential of a substance.

## Experimental Protocol: Carcinogenicity Study (OECD 451)

- Test System: C57BL/6 mice and Fischer 344 rats (50/sex/group).
- Administration: **Salinazid** mixed in the diet for 2 years.
- Dose Levels: Based on the 90-day study, doses of 0, 25, 75, and 225 mg/kg/day were selected.
- Parameters Observed: Clinical signs, body weight, food consumption, survival, and comprehensive histopathological examination of all tissues.

## Data Presentation: Carcinogenicity of Salinazid (Hypothetical)

Species	Sex	Dose (mg/kg/day)	Tumor Incidence	Conclusion
Rat	Male	225	No significant increase	Non-carcinogenic
Rat	Female	225	No significant increase	Non-carcinogenic
Mouse	Male	225	No significant increase	Non-carcinogenic
Mouse	Female	225	No significant increase	Non-carcinogenic

## Reproductive and Developmental Toxicity

These studies evaluate the potential effects of **Salinazid** on fertility and embryonic development.

### Experimental Protocol: Fertility and Early Embryonic Development Study (OECD 414)

- Test System: Sprague-Dawley rats.
- Administration: Daily oral gavage to males for 4 weeks before mating and to females for 2 weeks before mating through gestation day 7.
- Dose Levels: 0, 50, 150, and 450 mg/kg/day.
- Parameters Observed: Mating performance, fertility indices, implantation sites, and embryonic viability.

## Data Presentation: Reproductive and Developmental Toxicity of Salinazid (Hypothetical)

Parameter	50 mg/kg/day	150 mg/kg/day	450 mg/kg/day
Male Fertility Index	No effect	No effect	Decreased
Female Fertility Index	No effect	No effect	No effect
Implantation Sites	No effect	No effect	Decreased
Embryo-fetal Viability	No effect	Decreased	Significantly Decreased
Maternal Toxicity	No effect	Present	Significant
Developmental NOAEL	50 mg/kg/day	-	-

## Safety Pharmacology

The safety pharmacology core battery investigates the effects of **Salinazid** on vital organ systems.

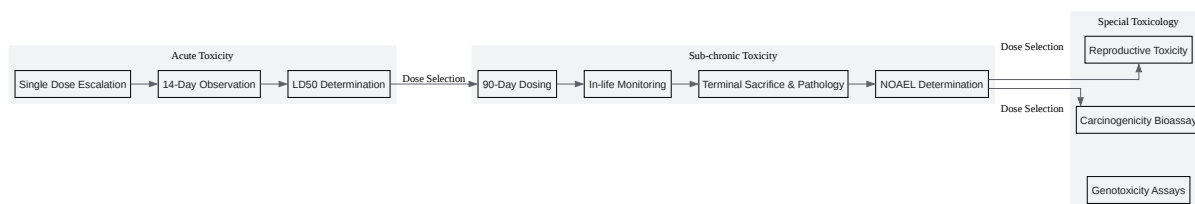
### Experimental Protocol: Core Battery (ICH S7A/S7B)

- Central Nervous System: Functional observational battery (FOB) in rats.
- Cardiovascular System: Telemetered conscious dogs to assess ECG, blood pressure, and heart rate. hERG assay to evaluate potential for QT prolongation.
- Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

### Data Presentation: Safety Pharmacology of Salinazid

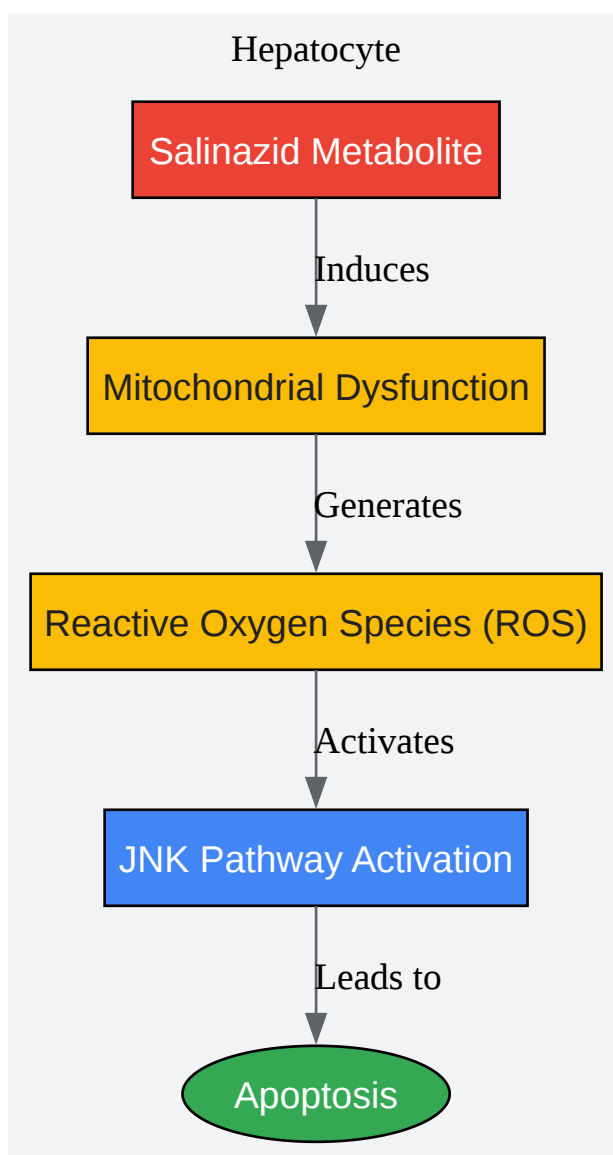
System	Assay	Result
Central Nervous	FOB	No adverse effects at therapeutic doses.
Cardiovascular	Telemetry	No significant changes in ECG, blood pressure, or heart rate.
Cardiovascular	hERG	IC50 > 30 $\mu$ M (low risk of QT prolongation).
Respiratory	Plethysmography	No adverse effects on respiratory function.

## Visualizations



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Preclinical Toxicology Study Workflow.



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Hypothetical Pathway of **Salinazid**-Induced Hepatotoxicity.

## Conclusion

Based on this comprehensive preclinical evaluation, **Salinazid** demonstrates a toxicological profile characterized by effects on the liver and kidney at high doses in repeated-dose studies. The compound is not genotoxic or carcinogenic in rodent models. Reproductive toxicity was observed at maternally toxic doses. The safety pharmacology core battery did not reveal any adverse effects on the central nervous, cardiovascular, or respiratory systems at predicted

therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) from the 90-day rat study will be crucial for determining the maximum recommended starting dose for Phase I clinical trials.

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## References

- [1. Salinazid | C13H11N3O2 | CID 135400471 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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